1-Phenyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione
Description
1-Phenyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione is a heterocyclic compound featuring a fused pyridine-oxazine-dione core with a phenyl substituent at the 1-position. Its molecular formula is C₁₃H₈N₂O₃ (derived from CAS 21038-63-1 for the unsubstituted parent compound and adjusted for the phenyl group). The structure combines aromatic and oxazine-dione moieties, which are associated with diverse biological activities, including antimicrobial and antioxidant properties observed in related compounds .
Properties
IUPAC Name |
1-phenylpyrido[2,3-d][1,3]oxazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O3/c16-12-10-7-4-8-14-11(10)15(13(17)18-12)9-5-2-1-3-6-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYAATSZZCAOJLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=CC=N3)C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50576543 | |
| Record name | 1-Phenyl-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50576543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138305-19-8 | |
| Record name | 1-Phenyl-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50576543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Mechanism
The reaction proceeds in a mixed solvent system of 1,4-dioxane and 1,2-dichloroethane at 90°C for 1.5 hours. Diphosgene acts as a cyclizing agent, facilitating the formation of the oxazine-dione core from the precursor CHEMPACIFIC 39976 (2-amino-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one). The mechanism likely involves initial activation of the amino group by diphosgene, followed by intramolecular nucleophilic attack to form the six-membered oxazine ring.
Key Advantages and Limitations
-
Scalability : Suitable for multigram synthesis due to straightforward purification.
-
Safety Concerns : Diphosgene is highly toxic, necessitating strict safety protocols.
| Parameter | Value |
|---|---|
| Starting Material | CHEMPACIFIC 39976 |
| Reagent | Diphosgene |
| Solvent | 1,4-Dioxane/1,2-Dichloroethane |
| Temperature | 90°C |
| Reaction Time | 1.5 hours |
| Yield | 99% |
Alternative Synthetic Routes Explored in Related Systems
While the diphosgene-mediated method remains dominant, studies on analogous heterocycles suggest potential alternative pathways.
Comparative Analysis of Methodologies
The diphosgene-based method outperforms speculative alternatives in yield and simplicity. However, safety and substrate availability remain critical considerations:
| Method | Yield | Safety Profile | Substrate Complexity |
|---|---|---|---|
| Diphosgene Cyclization | 99% | Hazardous | Moderate |
| Nucleophilic Ring-Opening | N/A | Moderate | High |
| Cycloaddition | N/A | Moderate | High |
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxazine ring, potentially leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens or nitro compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxo derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Medicinal Chemistry
1-Phenyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione has garnered attention for its potential pharmacological properties. Preliminary studies indicate that this compound may exhibit:
- Antimicrobial Activity : Research suggests that derivatives of oxazine compounds can exhibit significant antimicrobial effects against various pathogens.
- Anticancer Properties : Some studies have indicated that oxazine derivatives can inhibit cancer cell proliferation, making them candidates for further investigation in oncology.
Organic Synthesis
The compound serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various reactions, including:
- Cyclization Reactions : It can act as a precursor for synthesizing more complex heterocyclic compounds.
- Functionalization Reactions : The presence of reactive functional groups enables further modifications to create diverse chemical entities.
Materials Science
In materials science, this compound has potential applications in the development of:
- Polymeric Materials : The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities.
- Dyes and Pigments : Its chromophoric properties may be exploited in the formulation of dyes for textiles or coatings.
Case Study 1: Antimicrobial Activity Evaluation
A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a significant inhibition zone compared to control samples, suggesting its potential as an antimicrobial agent.
Case Study 2: Synthesis of Novel Derivatives
Researchers synthesized several derivatives of this compound to explore their biological activities. One derivative showed enhanced anticancer activity in vitro against specific cancer cell lines, demonstrating the importance of structural modifications in improving pharmacological properties.
Mechanism of Action
The mechanism of action of 1-Phenyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione involves its interaction with specific molecular targets. For example, derivatives of similar compounds have been shown to inhibit protein tyrosine kinases and cyclin-dependent kinases . These interactions can modulate various cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Pyrido-Oxazine-Diones
- 1-Methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione (CAS 53890-44-1): Substitution: Methyl group at the 1-position instead of phenyl. Properties: Lower molecular weight (248.28 g/mol vs. Applications: Intermediate in synthesizing pyrido-diazepine-diones via condensation with α-amino acids .
1-Benzyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione (CAS 97484-73-6):
Thieno-Oxazine-Diones
- 1,5,6,8-Tetrahydro-2H,4H-pyrano[4',3':4,5]thieno[2,3-d][1,3]oxazine-2,4-dione (Compound 7f): Core Structure: Thiophene replaces pyridine, fused with a pyran ring. Synthesis: Achieved via refluxing thieno-pyran-carboxylic acid with trisphosgene (75% yield) . Reactivity: Demonstrates regioselective ring-opening with α-amino acids to form thieno-diazepine-diones .
Benzoxazine-Diones
- 1H-Benzoxazine-2,4-dione :
Substituent Effects on Properties
Key Observations :
- Aromatic vs. Aliphatic Substituents : Phenyl and benzyl groups enhance lipophilicity and may improve binding to hydrophobic targets, whereas methyl groups favor synthetic versatility .
- Core Heterocycle : Pyridine-based systems (e.g., pyrido-oxazine-diones) exhibit distinct electronic properties compared to thiophene or benzene analogs, influencing reactivity in ring-opening or condensation reactions .
Biological Activity
1-Phenyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione (CAS No. 138305-19-8) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₃H₈N₂O₃
- Molecular Weight : 240.21 g/mol
- Structural Characteristics : The compound features a pyrido[2,3-d][1,3]oxazine core structure which is significant for its biological interactions.
The biological activity of this compound primarily involves its interaction with various cellular targets. Research indicates that it may inhibit specific enzymes and pathways involved in cell proliferation and survival.
Target Enzymes and Pathways
- Inhibition of Cell Proliferation : Studies have shown that this compound can inhibit the proliferation of cancer cell lines, particularly breast cancer-derived cells such as MCF-7 and HCC1954. This suggests a potential role as an anticancer agent.
- Biochemical Interactions : The compound interacts with enzymes like human leucocyte elastase and C1r serine protease, which may contribute to its therapeutic effects against inflammatory diseases.
Biological Activity
The compound exhibits several notable biological activities:
Anticancer Activity
Research has demonstrated that this compound can significantly inhibit the growth of cancer cells. In vitro studies indicate:
- Cell Lines Tested : MCF-7 (breast cancer) and HCC1954.
- Results : A marked reduction in cell viability was observed at certain concentrations, indicating dose-dependent effects on cell proliferation.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It appears to modulate immune responses by inhibiting pro-inflammatory cytokines.
Case Studies
Several studies have highlighted the potential applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant inhibition of MCF-7 cell proliferation with IC50 values in the low micromolar range. |
| Study 2 | Anti-inflammatory Properties | Showed reduction in TNF-alpha levels in vitro, suggesting potential for treating inflammatory diseases. |
| Study 3 | Biochemical Pathways | Investigated interaction with serine proteases; results indicated competitive inhibition patterns. |
Q & A
Q. How do theoretical frameworks guide experimental design in resolving ambiguous reaction pathways?
- Methodology: Anchor studies to frontier molecular orbital theory (e.g., HOMO-LUMO gaps predicting electrophilic attack sites) or Marcus theory for electron-transfer kinetics. Design trapping experiments (e.g., radical scavengers) to validate intermediates proposed by theory. Reconcile outliers by revisiting steric/electronic effects in the framework .
Methodological Notes
- Data Contradiction Analysis : Always triangulate results across multiple techniques (e.g., XRD for crystal structure vs. NMR for solution-state conformation) and revisit theoretical assumptions when discrepancies arise .
- Ethical Compliance : Ensure informed consent protocols when collaborating on linked datasets (e.g., combining proprietary synthesis data with public computational repositories) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
